molecular formula C10H15NO2 B017611 (R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol CAS No. 365-26-4

(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol

Cat. No.: B017611
CAS No.: 365-26-4
M. Wt: 181.23 g/mol
InChI Key: OXFGTKPPFSCSMA-UHFFFAOYSA-N
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Description

Oxilofrine, also known as methylsynephrine, hydroxyephrine, oxyephrine, and 4-HMP, is a substituted phenethylamine stimulant drug. It is chemically related to ephedrine and synephrine. Oxilofrine was originally developed in the 1930s as a cardiac stimulant and has been used in various medical formulations over the years . It is currently a prohibited substance by the World Anti-Doping Agency (WADA) when used in competition .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxilofrine can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxyphenylacetone with methylamine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of oxilofrine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Oxilofrine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

Oxilofrine has been studied for various scientific research applications, including:

Mechanism of Action

Oxilofrine exerts its effects by stimulating alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. This mechanism helps reduce the secretion of mucus into the airway and lessens the stimulus to cough. The compound’s sympathomimetic activity increases adrenergic activity, which contributes to its stimulant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Oxilofrine

Oxilofrine is unique due to its specific adrenergic receptor activity and its historical use as a cardiac stimulant. Unlike ephedrine and synephrine, oxilofrine has been specifically studied for its effects on cardiac function and its potential use in treating hypotension .

Properties

IUPAC Name

4-[1-hydroxy-2-(methylamino)propyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(11-2)10(13)8-3-5-9(12)6-4-8/h3-7,10-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFGTKPPFSCSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30110025
Record name Benzenemethanol, 4-hydroxy-alpha-[1-(methylamino)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30110025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52671-39-3, 365-26-4
Record name Oxilofrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052671393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 4-hydroxy-alpha-[1-(methylamino)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30110025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-4-hydroxy-α-[1-(methylamino)ethyl]benzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol
(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol
1-Hydroxy-1-(4-hydroxyphenyl)propan-2-one
(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol
(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol
1-(4-Methoxyphenyl)-2-(methylamino)propan-1-ol
(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol
Reactant of Route 6
(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol

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